

Unveiling the Molecular Blueprint: Cryo-EM Structure of the GSK3494245-Proteasome Complex

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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3494245 (also known as DDD01305143 or compound 8) is a promising preclinical drug candidate for the treatment of visceral leishmaniasis (VL), a neglected tropical disease caused by protozoan parasites of the *Leishmania* genus.^{[1][2]} This small molecule exhibits potent and selective inhibition of the parasite's proteasome, a crucial cellular machine responsible for protein degradation.^{[2][3]} Understanding the precise mechanism of action at a molecular level is paramount for further drug development and optimization. This document provides a detailed overview of the cryo-electron microscopy (cryo-EM) structure of the **GSK3494245**-proteasome complex, including key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Mechanism of Action

GSK3494245 primarily targets the chymotrypsin-like (CT-L) activity of the proteasome, which is catalyzed by the $\beta 5$ subunit.^{[1][2]} High-resolution cryo-EM studies of **GSK3494245** in complex with the *Leishmania tarentolae* 20S proteasome have revealed a novel and previously undiscovered inhibitor binding site.^{[1][4]} The inhibitor lodges itself in a pocket located between the $\beta 4$ and $\beta 5$ subunits of the proteasome.^{[1][4][5]} This unique binding mode is crucial for its

selectivity, as it exploits differences in the amino acid residues lining this pocket between the parasite and human proteasomes.^[1] This structural insight provides a powerful framework for the rational design of next-generation, highly selective anti-parasitic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of **GSK3494245** with the Leishmania proteasome and the cryo-EM structural determination.

Table 1: Inhibitory Activity of **GSK3494245**

Parameter	Value	Species	Reference
IC50 (CT-L activity)	0.16 μ M	L. donovani (Wild-Type)	[6] [7] [8]

Table 2: Cryo-EM Data Collection and Refinement Statistics

Parameter	Value	Reference
PDB ID	6QM7	[5]
EMDB ID	EMD-4590	[9]
Resolution	2.8 Å	[5]
Microscope	FEI Titan Krios	[9]
Detector	Gatan K2 Summit	
Voltage	300 kV	
Electron Dose	~50 e-/Å ²	

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in determining the cryo-EM structure of the **GSK3494245**-proteasome complex.

Protein Expression and Purification of *Leishmania tarentolae* 20S Proteasome

This protocol describes the expression and purification of the 20S proteasome from *Leishmania tarentolae*, a non-pathogenic model organism.

- **Culturing of *L. tarentolae*:** Grow *L. tarentolae* cells in a suitable medium (e.g., SDM-79) supplemented with hemin and fetal bovine serum at 26°C.
- **Cell Lysis:** Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication.
- **Clarification:** Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble components.
- **Affinity Chromatography:** Load the clarified lysate onto an affinity chromatography column (e.g., a column with a matrix coupled to a proteasome-binding protein or antibody) to specifically capture the proteasome.
- **Size-Exclusion Chromatography:** Further purify the eluted proteasome fraction using a size-exclusion chromatography column to separate the 20S proteasome from other cellular components and aggregates.
- **Purity and Concentration Assessment:** Assess the purity of the final sample by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

Cryo-EM Sample Preparation and Data Collection

This protocol outlines the steps for preparing vitrified grids of the **GSK3494245**-proteasome complex and subsequent data collection.

- **Complex Formation:** Incubate the purified *L. tarentolae* 20S proteasome with an excess of **GSK3494245** (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C) to ensure complex formation.
- **Grid Preparation:**

- Glow-discharge carbon-coated cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make them hydrophilic.
- Apply a small volume (e.g., 3-4 μ L) of the proteasome-inhibitor complex solution to the grid.
- Blot the grid with filter paper for a few seconds to remove excess liquid, leaving a thin film of the solution.
- Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., a Vitrobot).
- Cryo-EM Data Collection:
 - Transfer the vitrified grids to a cryo-transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
 - Set up an automated data collection run to acquire a large number of movies of the particle distribution on the grids. Key parameters to set include magnification, defocus range, and electron dose rate.

Cryo-EM Image Processing and 3D Reconstruction

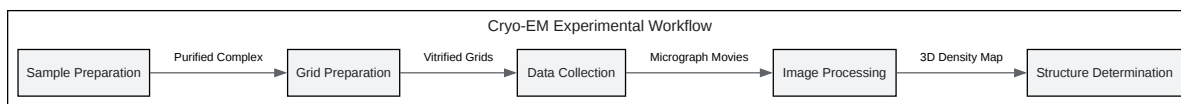
This protocol details the computational steps to process the collected cryo-EM movies and reconstruct the 3D structure.

- Movie Motion Correction: Correct for beam-induced motion in the raw movie frames using software like MotionCor2.
- CTF Estimation: Estimate the contrast transfer function (CTF) parameters for each micrograph using software such as CTFFIND4 or Gctf.
- Particle Picking: Automatically pick particles (projections of the proteasome complex) from the corrected micrographs using a template-based or deep learning-based approach in software like RELION or CryoSPARC.
- 2D Classification: Perform reference-free 2D classification of the picked particles to remove junk particles and select well-defined classes representing different views of the complex.

- Ab Initio 3D Reconstruction: Generate an initial 3D model from the selected 2D class averages.
- 3D Classification and Refinement: Perform iterative rounds of 3D classification to identify and separate different conformational states of the complex. Refine the 3D map of the desired class to high resolution using software like RELION or CryoSPARC.
- Post-processing: Sharpen the final 3D map and estimate the local resolution.

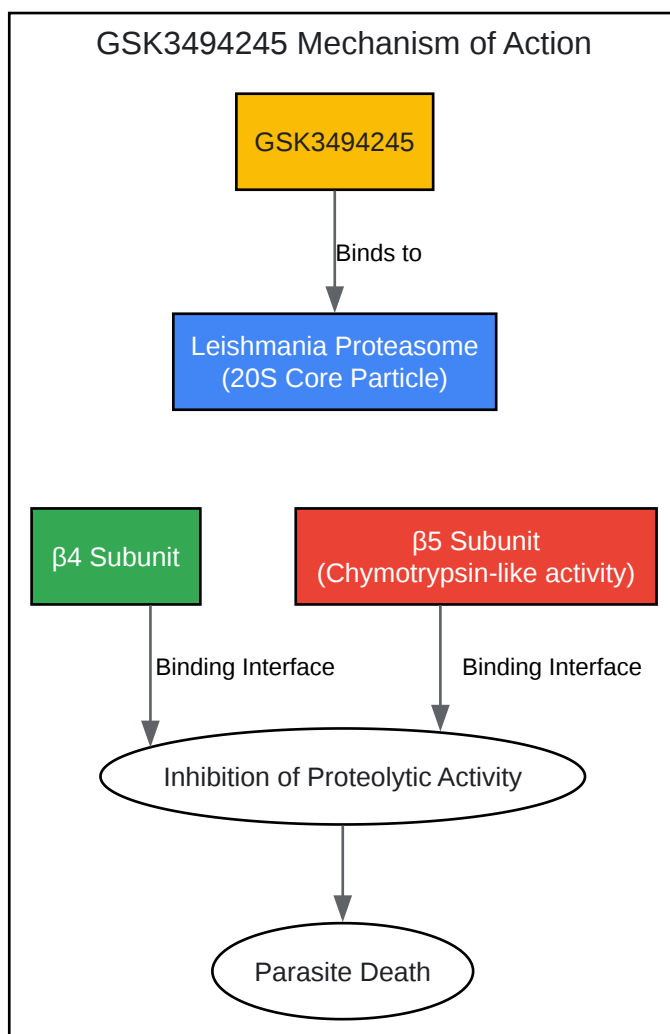
Visualizations

The following diagrams illustrate the key processes and relationships described in these application notes.



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Caption: Experimental workflow for Cryo-EM structure determination.



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Caption: Mechanism of action of **GSK3494245** on the Leishmania proteasome.

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References

- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial proteasomes as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. GSK3494245 – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 8. GSK3494245|CAS 2080410-41-7|DC Chemicals [dcchemicals.com]
- 9. EMDB-4590: Leishmania tarentolae proteasome 20S subunit complexed with GSK3494245 - Yorodumi [pdbe.org]
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